molecular formula C7H5FO2 B1339467 4-Fluorobenzo[d][1,3]dioxole CAS No. 943830-74-8

4-Fluorobenzo[d][1,3]dioxole

Cat. No.: B1339467
CAS No.: 943830-74-8
M. Wt: 140.11 g/mol
InChI Key: XZOPYMLLBJNBKK-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d][1,3]dioxole is a fluorinated derivative of the benzodioxole scaffold, characterized by a fluorine atom at the 4-position of the fused benzene ring. Benzodioxoles are heterocyclic compounds featuring a 1,3-dioxole ring fused to a benzene ring, widely utilized in medicinal chemistry and materials science due to their stability and tunable electronic properties. The introduction of fluorine enhances metabolic stability, lipophilicity, and binding interactions in biological systems, making this compound a key intermediate in drug discovery and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzo[d][1,3]dioxole typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method is the reaction of 4-fluorophenol with methylene chloride in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Benzodioxoles

2,2-Difluorobenzo[d][1,3]dioxole

  • Structural Difference : Contains two fluorine atoms at the 2,2-positions of the dioxole ring.
  • Impact on Activity: In cystic fibrosis transmembrane conductance regulator (CFTR) correctors, the 2,2-difluoro substitution significantly improves efficacy compared to non-fluorinated analogs. For example, VX-809 (a CFTR corrector) retains potency due to this substitution, while analogs with 4-methoxyphenyl groups show reduced activity .
  • Electronic Effects : The electron-withdrawing fluorine atoms stabilize the dioxole ring, enhancing interaction with hydrophobic protein pockets .

5-Bromo-4-fluorobenzo[d][1,3]dioxole

  • Structural Difference : Bromine at the 5-position and fluorine at the 4-position.
  • Molecular Weight : 219.01 g/mol (vs. 154.11 g/mol for 4-fluorobenzo[d][1,3]dioxole).
  • Applications : Bromine increases steric bulk and polarizability, making it suitable for cross-coupling reactions in synthetic chemistry. However, its larger size may reduce membrane permeability in biological systems .

Table 1: Halogenated Benzodioxole Derivatives

Compound Substituents Molecular Weight (g/mol) Key Applications
This compound 4-F 154.11 Drug intermediates, agrochemicals
2,2-Difluorobenzo[d][1,3]dioxole 2,2-F₂ 172.10 CFTR correctors (e.g., VX-809)
5-Bromo-4-fluorobenzo[d][1,3]dioxole 4-F, 5-Br 219.01 Synthetic building blocks

Safrole (5-Allylbenzo[d][1,3]dioxole)

  • Structural Difference : Allyl group at the 5-position.
  • Biological Relevance: A natural product precursor in flavoring agents and illicit drug synthesis. Unlike this compound, safrole lacks halogenation but exhibits carcinogenicity due to metabolic epoxidation of the allyl group .

6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid

  • Structural Features: Amino and carboxylic acid groups introduce polarity, while 2,2-difluoro and methyl groups enhance stability.
  • Applications: Potential use in protease inhibitors due to hydrogen-bonding capabilities .

Table 2: Substituent Effects on Pharmacokinetics

Compound Key Substituents LogP (Predicted) Bioactivity Insights
This compound 4-F 1.8 Balanced lipophilicity for CNS penetration
Safrole 5-Allyl 2.5 High lipophilicity but metabolic toxicity
6-Amino-2,2-difluoro derivative 2,2-F₂, 6-NH₂, 5-COOH 1.2 Enhanced solubility for aqueous targets

Electron-Withdrawing vs. Electron-Donating Groups

5-(2-Nitrovinyl)benzo[d][1,3]dioxole

  • Structural Feature : Nitrovinyl group at the 5-position.
  • Activity : Nitro groups enhance DNA polymerase α inhibition, as seen in compound 1 (IC₅₀ = 14.8 μM for KB cells) .

4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole

  • Structural Feature : Isopropyl and dimethyl groups.
  • Impact : Alkyl groups increase hydrophobicity (LogP ≈ 3.0), favoring lipid membrane interactions but reducing solubility .

Complex Benzodioxole Derivatives

Lignans from Zanthoxylum rhetsa

  • Example : 5-(4-(3,5-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole.
  • Activity : These lignans exhibit antioxidant and anti-inflammatory properties, leveraging the benzodioxole core for rigidity and methoxy groups for hydrogen bonding .

Novel Benzodioxoles from Astrodaucus persicus

  • Example : 5-(3-ethyloxiran-2-yloxy)-4,7-dimethoxybenzo[d][1,3]dioxole.
  • Structural Complexity : Epoxide and methoxy groups introduce stereochemical diversity, impacting receptor selectivity .

Key Research Findings

  • Fluorine Position Matters : this compound offers a balance of electronic and steric effects, whereas 2,2-difluoro analogs are superior in CFTR correction due to enhanced ring stabilization .
  • Halogen vs. Alkyl Substitution : Bromine or alkyl groups increase molecular weight and hydrophobicity, which may limit bioavailability compared to fluorine .
  • Functional Group Diversity: Nitro, amino, and carboxylic acid groups expand applications in targeted therapies but require optimization for solubility .

Biological Activity

4-Fluorobenzo[d][1,3]dioxole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is characterized by a benzodioxole structure with a fluorine substituent, which can enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H6F O2. Its unique structure allows for various synthetic modifications that can lead to derivatives with enhanced biological activities. Recent studies have explored synthetic pathways that incorporate this compound into larger frameworks for potential therapeutic applications.

1. Anticancer Activity

Research indicates that this compound and its derivatives exhibit notable anticancer properties. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines, including:

  • HepG-2 (liver cancer) : IC50 = 22.5 ± 0.3 µg/mL
  • HCT-116 (colon cancer) : IC50 = 15.4 ± 0.5 µg/mL
  • A549 (lung cancer) : IC50 values ranging from 39 to 48 µM

These compounds induce apoptosis and inhibit cell proliferation by targeting critical signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway .

2. Antimicrobial Activity

This compound derivatives have also demonstrated antimicrobial properties against various pathogens:

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial1.25
Bacillus subtilisAntibacterial0.02
Mycobacterium smegmatisAntibacterial0.625
Candida albicansAntifungal0.078

These findings suggest potential applications in treating bacterial and fungal infections .

3. Neuropharmacological Effects

Recent studies have highlighted the compound's potential as a central nervous system agent. For example, one derivative exhibited:

  • SERT (Serotonin Transporter) antagonist activity : IC50 = 20.1 nM
  • NET (Norepinephrine Transporter) antagonist activity : IC50 = 49.6 nM
  • H3 receptor antagonist activity : IC50 = 0.72 nM

These properties indicate that derivatives of this compound could serve as candidates for antidepressant therapies with improved safety profiles compared to existing drugs .

Case Studies

Case Study 1: Synthesis and Evaluation of Spirooxindole Derivatives

A study synthesized spirooxindole derivatives incorporating the benzodioxole moiety and evaluated their biological activities. The results showed promising anti-diabetic and anti-inflammatory effects alongside anticancer activity, demonstrating the versatility of the benzodioxole framework in drug design .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations in rat models have shown that certain derivatives possess favorable absorption characteristics, with bioavailability reaching up to 35.6% following oral administration. This suggests that modifications to the compound can enhance its therapeutic potential while maintaining a desirable safety profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Fluorobenzo[d][1,3]dioxole derivatives?

  • Methodology : Derivatives are often synthesized via the Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes to form chalcone intermediates. Subsequent cyclization with phenyl hydrazine in absolute ethanol yields pyrazole derivatives . For fluorinated variants, nucleophilic fluorination via radical-polar crossover under photoredox catalysis can introduce fluorine atoms at specific positions .
  • Key Data :

IntermediateReaction ConditionsYield (%)
ChalconeClaisen-Schmidt, 60°C75–85
PyrazolePhenyl hydrazine, ethanol, reflux60–70

Q. Which spectroscopic techniques are critical for characterizing fluorinated benzo[d][1,3]dioxole compounds?

  • Methodology :

  • ¹⁹F-NMR : Essential for confirming fluorine substitution patterns (e.g., 376 MHz for 5-(fluoromethyl)benzo[d][1,3]dioxole) .
  • ¹³C-NMR : Identifies carbon environments, particularly for dioxole ring carbons (δ 100–110 ppm) and fluorinated positions .
  • IR Spectroscopy : Detects C-F stretches (1000–1100 cm⁻¹) and dioxole ring vibrations (1200–1300 cm⁻¹) .

Q. How can antimicrobial activity of this compound derivatives be systematically evaluated?

  • Methodology : Use a semiautomated serial dilution microtechnique to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Compare results to standard drugs like amphotericin B .
  • Example Data :

CompoundAntibacterial MIC (μg/mL)Antifungal MIC (μg/mL)
4a12.5 (Gram+)6.25 (C. albicans)
4h25.0 (Gram−)3.12 (A. niger)

Advanced Research Questions

Q. How does photoredox catalysis enhance fluorination efficiency in radical-polar crossover reactions?

  • Methodology : Photoredox catalysts (e.g., Ir(III) complexes) generate aryl radicals via single-electron transfer, which combine with fluoride ions. The radical-polar crossover mechanism avoids harsh fluorinating agents, enabling regioselective fluorination at ambient conditions. Key parameters include light intensity (450 nm LED) and solvent polarity (e.g., dichloromethane) .
  • Challenges : Competing side reactions (e.g., defluorination) require precise control of reaction stoichiometry and catalyst loading .

Q. What strategies address crystallographic challenges in diselenide derivatives of benzo[d][1,3]dioxole?

  • Methodology : For compounds like 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane:

  • Use sodium borohydride to cleave Se–Se bonds, enabling isolation of monoselenides for crystallization.
  • Optimize slow evaporation from dichloromethane/hexane mixtures to obtain single crystals suitable for X-ray diffraction .
    • Data : Thermal decomposition (TGA) shows stability up to 200°C, with a mass loss of 85% at 350°C, correlating with Se–Se bond cleavage .

Q. How do structural modifications (e.g., selenium vs. pyrazole) alter bioactivity in benzo[d][1,3]dioxole derivatives?

  • Methodology : Compare antimicrobial and antioxidant assays:

  • Pyrazole derivatives exhibit stronger antibacterial activity due to hydrogen bonding with microbial enzymes .
  • Selenium-containing compounds show enhanced antioxidant properties via radical scavenging (IC₅₀ = 15–20 μM in DPPH assays) .
    • Contradictions : While pyrazoles target Gram-positive bacteria, selenides show broader antifungal activity, suggesting divergent mechanisms .

Q. What convergent strategies enable total synthesis of benzo[d][1,3]dioxole-type alkaloids like (S)-(+)-ovigerine?

  • Methodology :

  • Key Step : Ullmann coupling of halogenated benzo[d][1,3]dioxole units with isoquinoline precursors.
  • Challenges : Stereocontrol at C6a requires chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation .
    • Yield Optimization : Pd-catalyzed couplings achieve 60–70% yields, while enzymatic resolution improves enantiomeric excess (>95%) .

Q. Data Contradictions and Resolution

Q. Why do conflicting reports exist on the antifungal efficacy of fluorinated benzo[d][1,3]dioxole derivatives?

  • Analysis : Discrepancies arise from variations in fungal strain susceptibility (e.g., C. albicans vs. A. fumigatus) and assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .

Properties

IUPAC Name

4-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPYMLLBJNBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578135
Record name 4-Fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-74-8
Record name 4-Fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alliquat 336 (methyltrioctylammonium chloride (0.63 g, 0.0016 mol), dibromomethane (40.7 g, 234.2 mmol), and water (31 mL) were placed in a 500 mL 3-necked flask equipped with an addition funnel, condenser and a stir bar. The addition funnel was charged with a solution of 3-fluorocatechol (20.0 g, 6.1 mmol) in 5M sodium hydroxide (80 mL). The mixture in the flask was heated to reflux and the solution of the catechol was added dropwise with good stirring over 1.5 hours. The resulting dark mixture was heated an additional 2 hours at reflux. After cooling to room temperature, the reaction was diluted with methylene chloride and water. The aqueous layer was extracted with methylene chloride and the combined organic layers were dried and concentrated to give 1-fluoro-2,3-methylenedioxybenzene (14.6 g, 104.2 mmol) as a dark yellow oil: 1H NMR (CDCl3): δ 6.80 (m, 1H), 6.68 (m, 2H), 6.04 (s, 2H).
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Synthesis routes and methods II

Procedure details

Aliquot 336 (methyltrioctylammonium chloride, 0.63 g, 1.6 mmol), dibromomethane (40.7 g, 234.2 mmol) and water (31 mL) were placed in a 500 mL 3-necked flask equipped with an addition funnel, condenser and a stir bar. The addition funnel was charged with a solution of 3-fluorocatechol (20.0 g, 160 mmol) in 5M sodium hydroxide (80 mL). The mixture in the flask was heated to reflux and the solution of the catechol was added dropwise with good stirring over 2 hours and the resulting dark mixture heated an additional 2 hours at reflux. After cooling to room temperature, the reaction was diluted with methylene chloride and the layers separated. The aqueous layer was extracted with methylene chloride and the combined organic layers dried (Na2SO4 with charcoal). Filtration and concentration to a constant weight on the rota-vap gave 1-fluoro-2,3-methylenedioxybenzene (14.6 g, 104.2 mmol) as a dark yellow oil: 1H NMR (CDCl3): 6.80 (m, 1H), 6.68 (m, 2H), 6.04 (s, 2H).
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